Dipropyl ether

Description

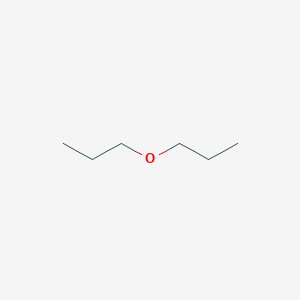

Dipropyl ether (C₆H₁₄O, CAS No. 111-43-3), also known as di-n-propyl ether, is an aliphatic ether characterized by two linear propyl groups attached to an oxygen atom. It is a colorless, flammable liquid with a molecular weight of 102.18 g/mol and a boiling point of 90–91°C . Its primary applications include use as a solvent in organic synthesis, extraction processes, and solubility studies (e.g., phenylboronic acid derivatives) . This compound is structurally isomer to 1-hexanol, sharing the molecular formula C₆H₁₄O but differing in functional groups and intermolecular forces .

Safety data indicate that this compound poses acute health risks (e.g., skin/eye irritation, drowsiness) but lacks conclusive evidence of carcinogenicity or reproductive toxicity . It is incompatible with strong oxidizers and acids, requiring precautions to prevent peroxide formation during storage .

Properties

IUPAC Name |

1-propoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-3-5-7-6-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLCUAVZOMRGSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Record name | DI-N-PROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3316 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0468 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042343 | |

| Record name | Propyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di-n-propyl ether appears as a colorless liquid with a strong odor. Less dense than water and slightly soluble in water. Vapors are heavier than air. In high concentrations the vapors may be narcotic., Colorless liquid; [CHEMINFO], COLOURLESS LIQUID. | |

| Record name | DI-N-PROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3316 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0468 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

89-91 °C, 88-90 °C | |

| Record name | DIPROPYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0468 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

70 °F (NFPA, 2010), 70 °F (21 °C) (Closed cup), 21 °C c.c. | |

| Record name | DI-N-PROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3316 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPROPYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0468 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in alcohol, ether, In water, 4.9X10+3 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.25 | |

| Record name | DIPROPYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0468 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.7466 at 20 °C/4 °C, Relative density (water = 1): 0.7 | |

| Record name | DIPROPYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0468 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.53 (Air =1), Relative vapor density (air = 1): 3.53 | |

| Record name | DIPROPYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0468 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

62.5 [mmHg], 62.5 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 8.33 | |

| Record name | Propyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIPROPYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0468 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Mobile liquid | |

CAS No. |

111-43-3 | |

| Record name | DI-N-PROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3316 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PROPYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42Q250HS4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPROPYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0468 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-122 °C | |

| Record name | DIPROPYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0468 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Scientific Research Applications

Solvent in Chemical Reactions

Dipropyl ether serves as an effective solvent in various chemical reactions due to its moderate polarity and ability to dissolve both polar and non-polar compounds. Its solvent properties are crucial in:

- Extraction Processes : this compound is used in the extraction of organic compounds from mixtures, particularly in separating azeotropic mixtures .

- Chiral Separations : It plays a significant role in chiral chromatography, aiding in the separation of enantiomers . This application is vital in pharmaceuticals where enantiomeric purity is essential for drug efficacy.

Environmental Applications

Recent studies have indicated that this compound can be utilized in wastewater treatment processes due to its ability to transport water and facilitate the removal of contaminants. Its application as a green solvent aligns with current trends towards sustainable chemistry practices.

Chemical Intermediate

This compound acts as a precursor or intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals. Its ability to form stable complexes with Lewis acids enhances its utility in organic synthesis .

Fuel Additive

Due to its favorable combustion characteristics, this compound is explored as a potential fuel additive, improving the performance of gasoline by enhancing octane ratings and reducing emissions.

Mechanism of Action

The mechanism of action of dipropyl ether primarily involves its solvent properties. It can dissolve various organic compounds, facilitating chemical reactions and extractions. The molecular targets and pathways involved are related to its ability to interact with and solubilize different molecules.

Comparison with Similar Compounds

Key Research Findings

- Anesthetic Activity : Linear ethers like this compound exhibit higher potency than branched analogs due to increased lipid solubility and molecular surface area .

- Thermal Decomposition: this compound decomposes into CO₂ and propene under catalytic conditions, with residual products including n-propanol .

- Safety : Workplace exposure to this compound requires explosion-proof equipment and rigorous ventilation due to peroxide formation risks .

Biological Activity

Dipropyl ether, also known as di-n-propyl ether (DPE), is an organic compound with the chemical formula and CAS number 111-43-3. It is primarily used as a solvent and in the synthesis of other chemicals. This article explores its biological activity, including its effects on human health, potential therapeutic applications, and its behavior in biological systems.

This compound is a colorless liquid characterized by its low boiling point and high flammability. It is commonly employed as a solvent in various chemical reactions and processes. Its structure allows for interactions with biological membranes, which can influence its biological activity.

Toxicological Profile

This compound exhibits several acute and chronic health effects upon exposure:

- Acute Effects : Inhalation can irritate the respiratory tract, leading to symptoms such as headache, dizziness, and sleepiness. Skin contact may cause irritation, while high concentrations can lead to more severe health issues .

- Chronic Effects : Long-term exposure has not been extensively studied; however, there is no current evidence linking this compound to carcinogenic effects in animal models. Its reproductive toxicity has also not been adequately evaluated .

The biological activity of this compound can be attributed to its lipophilicity, which facilitates its interaction with cellular membranes. This property may contribute to its potential as a narcotic agent, affecting the central nervous system (CNS). Research indicates that compounds with similar structures often exhibit a correlation between lipophilicity (log P) and biological response, suggesting that this compound could influence cellular processes through membrane interactions .

Oxidation Studies

Recent studies have focused on the oxidation of this compound under various conditions. For instance, experiments conducted in a jet-stirred reactor demonstrated that this compound undergoes oxidation at low temperatures, producing various oxygenated compounds such as hydroperoxides and ketohydroperoxides. These findings are significant because they suggest potential pathways for metabolic transformation within biological systems .

Toxicological Assessments

A comprehensive toxicological assessment highlighted the irritant properties of this compound on skin and mucous membranes. The New Jersey Department of Health has classified it as a hazardous substance due to its flammability and potential health risks associated with exposure .

Summary of Biological Activity Data

| Parameter | Findings |

|---|---|

| CAS Number | 111-43-3 |

| Acute Effects | Irritation of skin, eyes, respiratory tract |

| Chronic Effects | No evidence of carcinogenicity; limited reproductive toxicity data |

| Mechanism of Action | Lipophilic interactions with cellular membranes |

| Oxidation Products | Hydroperoxides, ketohydroperoxides |

Potential Therapeutic Applications

While this compound is primarily recognized for its industrial applications, understanding its biological activity opens avenues for research into potential therapeutic uses. Its ability to interact with cell membranes may be explored for drug delivery systems or as a solvent for pharmaceutical compounds.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

-

Protonation of the hydroxyl group in n-propanol, forming an oxonium ion.

-

Nucleophilic attack by a second n-propanol molecule, followed by deprotonation to yield this compound and water.

Optimal conditions include:

Limitations and Byproduct Management

A major challenge is the competing elimination reaction, which produces propene and water. This side reaction becomes significant at temperatures exceeding 160°C or with excessive acid concentrations. To mitigate this, azeotropic distillation is employed to remove water continuously, shifting the equilibrium toward ether formation.

Williamson Ether Synthesis

The Williamson method offers a more controlled pathway to this compound, particularly for applications requiring high purity. This two-step process involves the formation of an alkoxide intermediate followed by nucleophilic substitution.

Alkoxide Preparation

n-Propanol is treated with a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH) to generate n-propoxide:

The alkoxide is then reacted with an n-propyl halide (e.g., 1-bromopropane) in an aprotic solvent like tetrahydrofuran (THF):

Solvent and Base Selection

-

Solvents : THF or diethyl ether prevent protonation of the alkoxide.

-

Bases : NaH or KOH are preferred due to their strong deprotonation capacity.

Industrial-Scale Catalytic Processes

Recent patents highlight innovations in catalytic systems to enhance this compound production efficiency. While these methods are often developed for related ethers (e.g., dipropylene glycol this compound), their principles are adaptable to this compound synthesis.

Heterogeneous Acid Catalysts

A patent by CN103641694A describes using phosphotungstic acid quaternary ammonium salts as catalysts for etherification. Key advantages include:

Table 1: Comparative Performance of Catalysts in Ether Synthesis

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| p-Toluenesulfonic acid | 140–160 | 80–85 | 95 |

| NaH (Williamson) | 25–40 | 90–95 | 99 |

| Phosphotungstic ammonium | 70–80 | 95–99 | 99.7 |

Two-Stage Reaction Systems

Inspired by diisopropyl ether production (EP0733615A1), a two-stage approach could be adapted for this compound:

-

Etherification : n-Propanol reacts with propylene oxide to form this compound.

-

Recycling : Unreacted intermediates are separated and reintroduced to improve atom economy.

Q & A

Q. What are the key structural features of dipropyl ether, and how do they influence its chemical behavior?

this compound is a symmetrical ether with two n-propyl groups bonded to an oxygen atom (IUPAC: 1-propoxypropane). Its linear structure reduces steric hindrance, enhancing volatility and reactivity as a solvent. Symmetrical ethers like this compound exhibit distinct NMR shifts due to electron-withdrawing effects of oxygen, with protons adjacent to the oxygen appearing downfield (3.4–4.5 ppm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation: Use fume hoods or well-ventilated areas to prevent vapor accumulation (flash point: 21°C, closed cup) .

- PPE: Wear nitrile gloves, safety goggles, and flame-retardant clothing to avoid skin/eye contact .

- Storage: Keep in airtight containers away from oxidizers and ignition sources to prevent peroxide formation .

- Spill Management: Absorb spills with inert materials (e.g., sand) and avoid drainage contamination .

Q. How can researchers interpret the ¹H NMR spectrum of this compound?

The ¹H NMR spectrum of this compound shows three signals:

Q. Why is the flash point of this compound significant for laboratory risk assessments?

The low flash point (21°C, closed cup) classifies this compound as a Category 2 flammable liquid. This necessitates strict controls on static electricity, open flames, and high-temperature operations .

Advanced Research Questions

Q. How do conformational isomers of this compound affect its spectroscopic and reactivity profiles?

Microwave spectroscopy identifies four low-energy conformers (C₂ᵥ, C₂, C₃, C₁ symmetry) within 0.5 kcal/mol. The Cₛ conformation, with rotational constants A = 4793.6 MHz and B = 1242.5 MHz, dominates in gas-phase studies. These conformers influence dipole moments and reaction pathways in radical-mediated oxidations .

Q. What are the kinetic implications of hydrogen abstraction by NO₂ from this compound?

Computational studies (B3LYP/6-31G(2df,p)) show NO₂ preferentially abstracts α-hydrogens (adjacent to oxygen) due to lower activation energy. Rate constants (500–2000 K) follow Bell-Evans-Polanyi relationships, with cis-HONO as the dominant product channel. This reactivity is critical in atmospheric chemistry and combustion modeling .

Q. Can this compound enhance low-temperature lithium metal battery (LMB) performance?

Recent studies demonstrate that this compound, as a co-solvent with Li bis(fluorosulfonyl)imide, reduces electrolyte viscosity and facilitates Li⁺ desolvation at -20°C. Its branched isomer, diisopropyl ether, introduces steric hindrance, improving ion mobility and cycling stability .

Q. How does glow discharge plasma ionization mass spectrometry (GD-PI-MS) differentiate this compound from analogous ethers?

GD-PI-MS produces distinct fragmentation patterns:

- This compound (m/z 102): Base peak at m/z 57 ([C₃H₇O]⁺) with 4.0% relative abundance.

- Diethyl ether: Dominant peak at m/z 45 ([C₂H₅O]⁺; R = 0.4%). Differences in ionization efficiency aid trace analysis in gas-phase mixtures .

Q. What methodologies are recommended for environmental decontamination of this compound spills?

Q. How can researchers assess occupational exposure to dipropyl醚 in absence of biomarkers?

- Air Monitoring: Use gas chromatography (GC-FID) with Tenax® tubes to quantify workplace vapor levels.

- Health Surveillance: Track symptoms (headaches, dizziness) and correlate with exposure duration.

- Engineering Controls: Implement local exhaust ventilation to maintain airborne concentrations below 50 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.